REACTION_SMILES
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[CH3:20][OH:21].[CH3:3][NH:4][CH2:5][CH2:6][OH:7].[F:8][c:9]1[c:10]2[c:11](=[O:19])[nH:12][cH:13][n:14][c:15]2[cH:16][cH:17][cH:18]1.[H-:1].[Na+:2]>>[CH3:3][NH:4][CH2:5][CH2:6][O:7][c:9]1[c:10]2[c:11](=[O:19])[nH:12][cH:13][n:14][c:15]2[cH:16][cH:17][cH:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNCCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1[nH]cnc2cccc(F)c12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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CNCCOc1cccc2nc[nH]c(=O)c12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |